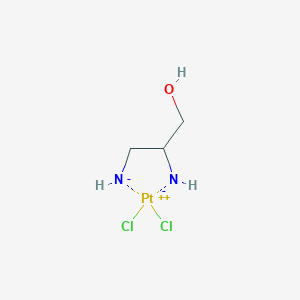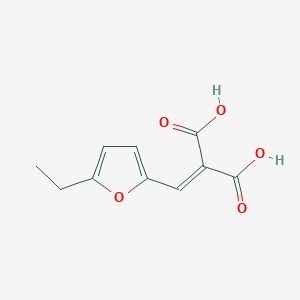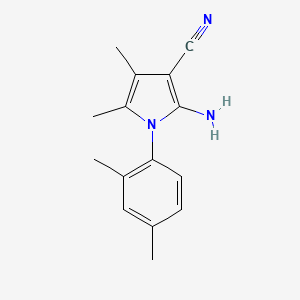
2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol is an organic compound that features a phenol group substituted with an ethoxy group and a 4-methylpyrrolidin-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.
Substitution on the Phenol Ring: The ethoxy group can be introduced via an etherification reaction, where phenol reacts with an ethyl halide in the presence of a base.
Attachment of the Pyrrolidine Ring: The 4-methylpyrrolidin-2-yl group can be attached to the phenol ring through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a halogenated phenol compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the ethoxy group or to modify the pyrrolidine ring.
Substitution: The ethoxy group or the pyrrolidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenated derivatives and strong bases or acids are often employed in substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: De-ethoxylated phenols or modified pyrrolidine derivatives.
Substitution: Various substituted phenols or pyrrolidine derivatives.
科学的研究の応用
2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with target proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The ethoxy group may influence the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
2-Ethoxy-4-(methoxymethyl)phenol: Similar structure but with a methoxymethyl group instead of the pyrrolidine ring.
4-Ethoxyphenol: Lacks the pyrrolidine ring, making it less complex.
4-(4-Methylpyrrolidin-2-yl)phenol: Similar but without the ethoxy group.
Uniqueness
2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol is unique due to the combination of the ethoxy group and the 4-methylpyrrolidin-2-yl group on the phenol ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
2-ethoxy-4-(4-methylpyrrolidin-2-yl)phenol |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13-7-10(4-5-12(13)15)11-6-9(2)8-14-11/h4-5,7,9,11,14-15H,3,6,8H2,1-2H3 |
InChIキー |
JJSWTYULFULIFV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C2CC(CN2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12873275.png)

![2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12873285.png)




![[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)
![N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B12873305.png)
